molecular formula C23H19N3O2S B1225422 2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide

2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide

Cat. No. B1225422
M. Wt: 401.5 g/mol
InChI Key: IPRLTBMDYPESOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide is a member of benzamides.

Scientific Research Applications

  • Biological Activities : Thiophene-3-carboxamide derivatives, which are structurally similar to the compound , have shown antibacterial and antifungal activities. These compounds do not exhibit significant intermolecular interactions but have an intramolecular hydrogen bond forming a pseudo-six-membered ring, influencing their molecular conformation (Vasu et al., 2003).

  • Chemical Transformations : Studies on the transformation using soft NO⊕ species have revealed that thiocarbonyl compounds, including derivatives structurally related to the target compound, can be converted into their corresponding carbonyl analogues. This showcases the potential for chemical transformations in the synthesis of new compounds (Jørgensen, Ghattas & Lawesson, 1982).

  • Crystal Structures : Research on the crystal structures of similar compounds has provided insights into molecular interactions and arrangements, which are crucial for understanding the properties and potential applications of such compounds in various scientific fields (Kranjc et al., 2012).

  • Anticancer Evaluation : Certain benzamide derivatives have been synthesized and evaluated for their anticancer activity. This indicates the potential of structurally similar compounds, like the one , in the development of novel anticancer agents (Ravinaik et al., 2021).

  • Antitrypanosomal Activity : Studies on the synthesis and characterization of thiobenzamides have assessed their trypanocidal activity, suggesting potential applications in treating diseases caused by Trypanosoma species (Agnimonhan et al., 2012).

properties

Product Name

2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[4-(dimethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C23H19N3O2S/c1-26(2)23(28)16-11-13-18(14-12-16)25-22(27)19-8-4-6-10-21(19)29-20-9-5-3-7-17(20)15-24/h3-14H,1-2H3,(H,25,27)

InChI Key

IPRLTBMDYPESOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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